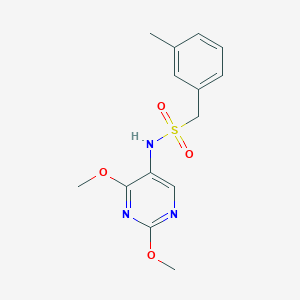

N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide

Descripción

N-(2,4-Dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3-methylphenyl group and a 2,4-dimethoxy-substituted pyrimidine ring. The methanesulfonamide moiety (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability. The compound’s pyrimidine core is electron-rich due to the 2,4-dimethoxy substituents, which may influence intermolecular interactions (e.g., hydrogen bonding or π-stacking) in biological systems.

Propiedades

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-10-5-4-6-11(7-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEPOBGMIKLVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dimethoxypyrimidine derivatives with appropriate sulfonamide precursors. The general method includes:

- Starting Materials : 2,4-dimethoxypyrimidine and 3-methylphenylmethanesulfonamide.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as ethanol or dichloromethane under reflux conditions.

- Purification : The product is purified through techniques like recrystallization or chromatography.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing pyrimidine moieties have shown effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | DNA intercalation |

| Compound B | MCF-7 | 4.01 ± 0.95 | Kinase inhibition |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

- Cell Viability Assays : In a study assessing the cytotoxicity of the compound on human lung fibroblast cell lines (MRC-5), it was found that while the compound effectively inhibited cancer cell growth, it also showed moderate cytotoxicity on normal cells, indicating a need for further optimization to enhance selectivity.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the pyrimidine and sulfonamide groups in conferring biological activity. Modifications to these moieties can significantly alter the potency and selectivity of the compound against different targets.

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, including kinases and GPCRs (G-protein coupled receptors). These studies suggest potential pathways for further drug development.

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects : The 2,4-dimethoxy groups on the pyrimidine ring increase electron density, which may enhance interactions with electron-deficient biological targets compared to fluorine-substituted analogs (e.g., fluorophenyl in ).

Solubility : Methoxy groups likely improve aqueous solubility relative to lipophilic tert-butyl or phenyl substituents (see I-40 and ).

Computational and Experimental Insights

- DFT Studies : Comparative DFT analyses of N-(3-methylphenyl)methanesulfonamide and its 2-methyl isomer reveal that substituent position significantly impacts vibrational frequencies (e.g., C-S stretching at ~750 cm⁻¹) and NMR chemical shifts (Δδ ~0.3 ppm for aromatic protons). These findings suggest that the target compound’s 3-methylphenyl group may confer distinct electronic environments compared to other isomers.

- Crystallographic Data: The fluorophenyl-pyrimidine analog () exhibits a planar pyrimidine ring with intermolecular O-H⋯N hydrogen bonds, a feature that could be replicated in the target compound due to its methoxy donors.

Pharmacological Implications (Inferred)

The dimethoxy-pyrimidine scaffold is a common motif in EGFR inhibitors, where electron-rich rings stabilize ATP-binding pocket interactions. By contrast, the phenylpyrimidine analog () may prioritize hydrophobic target binding over solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.